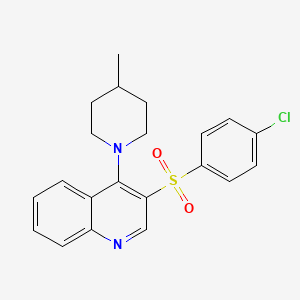

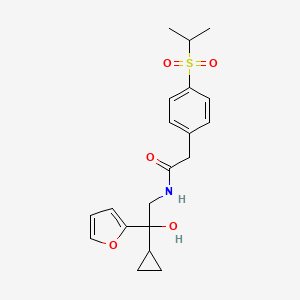

![molecular formula C11H11FN2O2 B2985629 2-(7-氟咪唑并[1,2-a]吡啶-2-基)乙酸乙酯 CAS No. 1433203-72-5](/img/structure/B2985629.png)

2-(7-氟咪唑并[1,2-a]吡啶-2-基)乙酸乙酯

描述

“Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate” is a chemical compound with the molecular formula C11H11FN2O2 . It belongs to the class of compounds known as imidazo[1,2-a]pyridines . This class of compounds has attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

A solvent- and catalyst-free method has been developed for the synthesis of a series of imidazo[1,2-a]pyridines, which includes “Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate”. The synthesis involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .

Molecular Structure Analysis

The molecular structure of “Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate” consists of an imidazo[1,2-a]pyridine ring attached to an ethyl acetate group . The presence of the fluorine atom on the imidazo[1,2-a]pyridine ring may contribute to its bioactivity.

Chemical Reactions Analysis

The synthesis of “Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate” involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This reaction is carried out under microwave irradiation in a solvent- and catalyst-free environment .

Physical And Chemical Properties Analysis

The molecular weight of “Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate” is 222.22 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the retrieved papers.

科学研究应用

绿色合成方法

Sweeney 等人(2017 年)的一项研究重点介绍了一种环保且经济高效的方法,使用乙酸乙酯中的过氧化氢来制备高产率的吡咯并[1,2-a]苯并咪唑,包括脂环环稠苯并咪唑和抗肿瘤苯并咪唑醌衍生物,无需有机-水萃取和色谱法。这种方法举例说明了乙酸乙酯衍生物在合成具有潜在药用应用的复杂杂环化合物的科学研究应用,强调了化学合成过程中的可持续性和效率 (Sweeney 等人,2017 年).

杂环合成

张和黄(1997 年)关于由 2,2-二氢多(全)氟烷酸乙酯和各种苯并咪唑溴化物在 DMF 中合成吡咯并[1,2-a]喹喔啉衍生物的研究展示了乙酸乙酯衍生物在杂环化学中的另一个方面。本研究证明了乙酸乙酯衍生物在形成复杂的杂环骨架中的多功能性,这在药物化学中对于开发新的治疗剂至关重要 (张和黄,1997 年).

生物活性与太阳能电池应用

生物活性

Jismy 等人(2019 年)关于通过迈克尔加成/分子内环化反应合成氟甲基化的咪唑并[1,2-a]嘧啶和苯并咪唑并[1,2-a]嘧啶的研究重点介绍了乙酸乙酯衍生物在开发具有潜在生物活性的化合物中的应用。此类研究对于制药行业至关重要,在该行业中对新的生物活性分子的探索是持续不断的 (Jismy 等人,2019 年).

染料敏化太阳能电池 (DSSC)

Lee 等人(2010 年)的工作研究了通过向混合溶剂系统(包括乙酸乙酯)中添加添加剂来提高 DSSC 的性能。这项研究强调了乙酸乙酯衍生物在可再生能源技术开发中的重要性,展示了它们在传统制药和化学合成应用之外的实用性 (Lee 等人,2010 年).

属性

IUPAC Name |

ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2/c1-2-16-11(15)6-9-7-14-4-3-8(12)5-10(14)13-9/h3-5,7H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZUPSPYZLASFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CN2C=CC(=CC2=N1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Chloro-6-fluorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2985546.png)

![(2E)-3-(furan-2-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2985550.png)

![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2985551.png)

![(E)-6-acetyl-2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2985558.png)

![N-(4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2985561.png)

![{[2-(4-Fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetic acid](/img/structure/B2985562.png)

![N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2985564.png)

![3-{3H-imidazo[4,5-c]pyridin-2-yl}propanoic acid](/img/structure/B2985569.png)